molecular formula C12H8BrClN2O3 B454985 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 512810-05-8

4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B454985
CAS RN: 512810-05-8
M. Wt: 343.56g/mol
InChI Key: CVLPSRJUKOCOEZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromo-1-methyl-1H-pyrazole has been synthesized from 1,3-diols and arylhydrazines . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of 4-bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile was characterized through a combination of analytical methods .


Chemical Reactions Analysis

4-Bromopyrazole, a related compound, is reported to react with titanium tetrachloride to afford binary adducts . It is also known to undergo cyanation in the presence of palladium catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Bromo-1-methyl-1H-pyrazole has a boiling point of 185-188 °C/760 mmHg, a density of 1.558 g/mL at 25 °C, and a refractive index of n20/D 1.531 .

Mechanism of Action

While the specific mechanism of action for this compound is not available, a related compound, 4-bromopyrazole, has been tested for mutagenicity using the L-arabinose forward mutation assay of Salmonella typhimurium . It is reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .

Safety and Hazards

4-Bromo-1-methyl-1H-pyrazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues. For instance, the synthesis and characterization of new pyrazole derivatives continue to be an active area of research .

properties

IUPAC Name

(4-chloro-2-formylphenyl) 4-bromo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O3/c1-16-5-9(13)11(15-16)12(18)19-10-3-2-8(14)4-7(10)6-17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPSRJUKOCOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164539
Record name 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

512810-05-8
Record name 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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